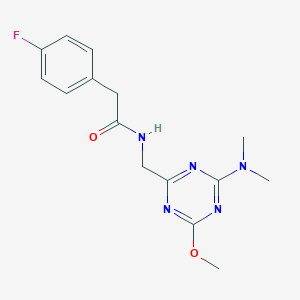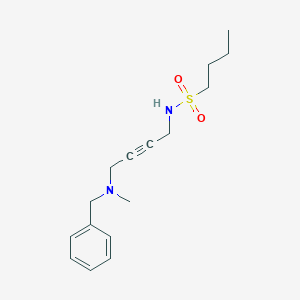
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenyl)acetamide is a chemically synthesized compound known for its unique structure and potential applications in various fields of scientific research. Its complex molecular configuration includes a triazine ring, a fluorophenyl group, and an acetamide moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the triazine ring through cyclization of appropriate precursors. Subsequent steps involve the introduction of the dimethylamino and methoxy groups, followed by the attachment of the fluorophenyl acetamide side chain. These reactions are carried out under controlled conditions, often requiring specific catalysts, solvents, and temperature settings to ensure high yields and purity of the final product.
Industrial Production Methods In an industrial setting, the production of this compound may be scaled up using continuous flow chemistry or batch processing techniques. Continuous flow chemistry allows for more precise control over reaction parameters, resulting in consistent quality and reduced waste. The choice of raw materials, optimization of reaction conditions, and implementation of purification steps are crucial in the industrial production process to meet regulatory standards and ensure the safety and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation : The compound can be oxidized to form corresponding oxides.
Reduction : Reduction reactions may lead to the cleavage of specific functional groups.
Substitution : The compound participates in nucleophilic and electrophilic substitution reactions, allowing for the modification of its molecular structure.
Common Reagents and Conditions
Oxidizing agents : Hydrogen peroxide, potassium permanganate.
Reducing agents : Lithium aluminum hydride, sodium borohydride.
Solvents : Organic solvents such as dichloromethane, ethanol.
Catalysts : Transition metal catalysts like palladium, platinum.
Major Products Formed The products formed from these reactions can vary based on the reagents and conditions used. For instance, oxidation may yield triazine oxides, while substitution reactions could introduce new functional groups, enhancing the compound's chemical diversity and potential applications.
Scientific Research Applications
Chemistry : The compound serves as a building block for the synthesis of novel materials and compounds, contributing to advancements in materials science and chemical engineering.
Biology : In biological research, it may be used as a molecular probe to study biochemical pathways and molecular interactions, providing insights into cellular mechanisms and functions.
Medicine : Its potential pharmacological properties are investigated for drug development, targeting specific diseases or conditions by modulating biological
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O2/c1-21(2)14-18-12(19-15(20-14)23-3)9-17-13(22)8-10-4-6-11(16)7-5-10/h4-7H,8-9H2,1-3H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFRJYKUDKITCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)CC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide;hydrochloride](/img/structure/B2525040.png)

![N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2525042.png)


![4-Methyl-6-[(3-methylbut-2-en-1-yl)oxy]pyrimidine](/img/structure/B2525045.png)


![N-[2-(4-Chloro-3-methoxyphenyl)-2-fluoroethyl]prop-2-enamide](/img/structure/B2525050.png)
![3-(5-Chloro-2-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2525052.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2525054.png)
![1-[(2,5-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B2525059.png)
![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}benzamide](/img/structure/B2525060.png)
